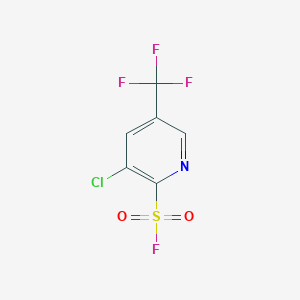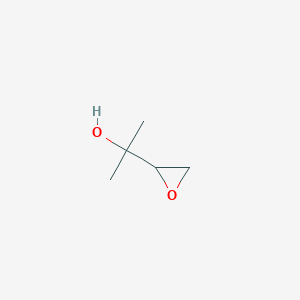
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride” are characterized by the presence of a fluorine atom and a pyridine in their structure . These unique properties have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique
Agrochemicals
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride: is a key structural motif in the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are primarily used for the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives . For instance, fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market and has been followed by more than 20 new TFMP-containing agrochemicals .
Pharmaceuticals
In the pharmaceutical industry, several TFMP derivatives have been granted market approval. These compounds are used in both human and veterinary medicine, with five pharmaceutical and two veterinary products containing the TFMP moiety . Many candidates are currently undergoing clinical trials, indicating the potential for future applications in this field .
Synthesis Intermediates
The compound serves as an intermediate in chemical syntheses. Its role is crucial in the development of various synthetic pathways, leading to the creation of complex molecules used in different scientific applications .
Bioactivity Enhancement
The presence of the chloro and trifluoromethyl groups in this compound enhances the bioactivity and selectivity of the final products in agrochemical applications. This makes it a valuable building block for synthesizing herbicides, fungicides, and insecticides .
Material Science
In material science, the compound’s derivatives are explored for their potential in creating new functional materials. The fluorine-containing moieties can significantly affect the physical properties of the compounds, which is essential for developing advanced materials .
Crop Protection Products
Specifically, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are used in the production of several crop-protection products. Of all the TFMP derivatives, 2,3,5-DCTF is in the highest demand due to its superior pest control properties compared to traditional phenyl-containing insecticides .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance the lipophilicity and bioavailability of the compound . This can increase the compound’s ability to cross cell membranes and interact with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of similar compounds .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting they may have a wide range of biological effects .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNLYJIMIFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)
![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)


![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)